molecular formula C7H8BrNO2 B15323634 Benzyloxyamine, 2-bromo-5-hydroxy- CAS No. 1126-01-8

Benzyloxyamine, 2-bromo-5-hydroxy-

Cat. No.: B15323634
CAS No.: 1126-01-8
M. Wt: 218.05 g/mol
InChI Key: VEUYLCHWDRJADO-UHFFFAOYSA-N
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Description

3-[(Aminooxy)methyl]-4-bromophenol is an organic compound characterized by the presence of an aminooxy group attached to a bromophenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Aminooxy)methyl]-4-bromophenol typically involves the reaction of 4-bromophenol with an aminooxy reagent. One common method is the oxime ligation, where the aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .

Industrial Production Methods

Industrial production of 3-[(Aminooxy)methyl]-4-bromophenol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(Aminooxy)methyl]-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oximes.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Aminooxy)methyl]-4-bromophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the aminooxy group and the bromine atom allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

1126-01-8

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

3-(aminooxymethyl)-4-bromophenol

InChI

InChI=1S/C7H8BrNO2/c8-7-2-1-6(10)3-5(7)4-11-9/h1-3,10H,4,9H2

InChI Key

VEUYLCHWDRJADO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CON)Br

Origin of Product

United States

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